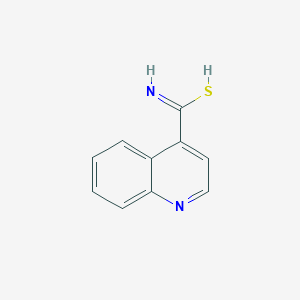

quinoline-4-carboximidothioic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-4-carboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBYCKKBOIJRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoline 4 Carboximidothioic Acid

Historical and Classical Approaches to Quinoline (B57606) Core Synthesis Applicable to the 4-Position

The foundational step in synthesizing quinoline-4-carboximidothioic acid is the creation of a quinoline ring bearing a precursor functional group at the 4-position, most commonly a carboxylic acid. Two of the most venerable and adaptable methods for this purpose are the Doebner and Pfitzinger reactions.

Modified Doebner Reaction Pathways for Quinoline-4-Carboxylic Acid Precursors

The Doebner reaction, a variation of the Doebner-von Miller reaction, traditionally involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.govimist.ma This three-component reaction has been a mainstay in quinoline synthesis for over a century. imist.maresearchgate.net

Recent advancements have focused on modifying the Doebner reaction to improve yields, broaden the substrate scope, and employ more environmentally benign conditions. For instance, a one-pot, multicomponent Doebner hydrogen transfer strategy has been developed that offers mild reaction conditions and excellent conversion rates. nih.gov This modified approach can be particularly effective for anilines with electron-withdrawing groups, which often give low yields in the conventional Doebner reaction. nih.gov The use of catalysts such as ytterbium perfluorooctanoate has also been explored to facilitate the reaction in aqueous media.

A significant advantage of the Doebner reaction is the commercial availability of a wide variety of anilines and aldehydes, allowing for the synthesis of a diverse range of substituted quinoline-4-carboxylic acid precursors. These precursors are the key starting materials for the subsequent conversion to this compound.

| Reactants | Conditions | Product | Key Features |

| Aniline, Aldehyde, Pyruvic Acid | Acid or heat catalysis | Quinoline-4-carboxylic acid | Versatile, wide range of substrates |

| Electron-deficient aniline, Aldehyde, Pyruvic Acid | Doebner hydrogen-transfer conditions | Substituted quinoline-4-carboxylic acid | Improved yields for challenging substrates nih.gov |

| Aniline, Aldehyde, Pyruvic Acid | Ytterbium perfluorooctanoate, water | Quinoline-4-carboxylic acid | Green chemistry approach |

Pfitzinger Condensation Analogues and Their Adaptability for Carboximidothioic Acid Formation

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. researchgate.netnih.gov The reaction proceeds through the opening of the isatin ring to form an intermediate that then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. nih.gov

The Pfitzinger reaction is particularly useful for synthesizing 2-substituted and 2,3-disubstituted quinoline-4-carboxylic acids. nih.gov The choice of the carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the resulting quinoline. Like the Doebner reaction, the Pfitzinger synthesis has been the subject of modern modifications. For example, the use of microwave irradiation has been shown to significantly shorten reaction times and improve yields. researchgate.net

The quinoline-4-carboxylic acids produced via the Pfitzinger reaction are suitable for conversion to the corresponding imidothioic acid. The adaptability of this method allows for the introduction of various substituents onto the quinoline core, which can be valuable for studying the structure-activity relationships of this compound derivatives.

| Reactants | Conditions | Product | Key Features |

| Isatin, Carbonyl compound with α-methylene | Basic conditions | Substituted quinoline-4-carboxylic acid | Access to 2- and 2,3-disubstituted quinolines nih.gov |

| Isatin, Ketone | Microwave irradiation, KOH, ethanol | Substituted quinoline-4-carboxylic acid | Rapid, high-yield synthesis researchgate.net |

Contemporary and Advanced Synthetic Strategies for the Imidothioic Acid Moiety

Once the quinoline-4-carboxylic acid or a related precursor is in hand, the next critical phase is the construction of the imidothioic acid functional group. This can be approached through direct transformation of a precursor or through more complex multi-component strategies.

Direct Transformation of Quinoline-4-Carbonitrile or Carboxylic Acid Derivatives

A plausible and direct route to this compound involves the conversion of a more common functional group at the 4-position, such as a carboxylic acid or a nitrile.

One proposed synthetic pathway starts from quinoline-4-carboxylic acid. vulcanchem.com This involves the activation of the carboxylic acid, for instance, by converting it to the corresponding acid chloride using a reagent like thionyl chloride. The activated acid chloride can then be reacted with a sulfur-containing nucleophile such as ammonium (B1175870) thiocyanate (B1210189) or thiourea (B124793) to form the thioamide. vulcanchem.com The resulting quinoline-4-carboxamide can exist in equilibrium with its tautomeric form, this compound. researchgate.netresearchgate.net

Alternatively, the synthesis can commence from quinoline-4-carbonitrile. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, offers a potential route. vulcanchem.com This "Pinner salt" is a reactive intermediate that can subsequently react with hydrogen sulfide (B99878) to yield a thionoester, which is a tautomer of the desired imidothioic acid.

Multi-Component Reactions for Direct Assembly of the Functional Group

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. While MCRs are well-established for the synthesis of the quinoline core itself, their application to directly form the this compound functional group is less documented.

In principle, a multi-component reaction could be designed to assemble the quinoline ring and the imidothioic acid functionality simultaneously. Such a reaction might involve an aniline derivative, a suitable three-carbon building block, and a sulfur- and nitrogen-containing reagent. However, specific examples of MCRs that directly yield this compound are not prevalent in the current literature. The development of such a reaction would represent a significant advancement in the synthesis of this compound class.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including quinolines. imist.maresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound, green chemistry can be incorporated at various stages. For the synthesis of the quinoline-4-carboxylic acid precursor, solvent-free reactions, the use of water as a solvent, and microwave-assisted synthesis have been successfully employed in both the Doebner and Pfitzinger reactions. nih.govresearchgate.net For example, the Doebner reaction can be performed using an iron(III) chloride catalyst without the need for an organic solvent or an external oxidant.

| Green Chemistry Approach | Application in Synthesis | Benefits |

| Solvent-free reactions | Doebner and Pfitzinger reactions | Reduced solvent waste, simplified workup nih.govresearchgate.net |

| Microwave-assisted synthesis | Pfitzinger reaction | Faster reaction times, improved yields researchgate.net |

| Use of water as a solvent | Doebner reaction | Environmentally benign, low cost |

| Catalytic methods | Doebner reaction (e.g., with FeCl3) | Reduced need for stoichiometric reagents |

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity and regioselectivity are critical considerations in the synthesis of substituted quinolines, primarily during the initial ring-formation stage.

Regioselectivity: The substitution pattern of the final product is determined by the choice of starting materials and reaction conditions.

In the Doebner reaction , if a substituted aniline is used, the position of the substituent on the aniline ring dictates its location on the benzene (B151609) portion of the quinoline product. nih.gov

The Friedländer synthesis , a related method, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov When an unsymmetrical ketone is used in this reaction, regioselectivity becomes a significant challenge, potentially leading to a mixture of products. organic-chemistry.org

For the synthesis of this compound, the Doebner and Pfitzinger reactions are inherently regioselective in placing the carboxylic acid group at the 4-position of the quinoline ring, which is essential for the subsequent steps. researchgate.netiipseries.org

Stereoselectivity:

The synthesis of the aromatic quinoline ring itself does not typically create stereocenters. However, stereoselectivity becomes a factor if chiral substituents are present on the precursors or if the reaction is designed to produce a chiral center on a side chain.

Recent developments in catalysis have shown that nickel-catalyzed three-component reactions can achieve high regio- and stereoselectivity in the synthesis of complex enamine structures, which can be precursors to quinolines. acs.org While not directly applied to this compound, these advanced methods demonstrate the potential for controlling stereochemistry in related systems. acs.org

Scale-Up and Process Optimization for Academic Production

Transitioning the synthesis of quinoline derivatives from a small-scale experiment to larger, academic-level production requires significant process optimization to ensure safety, efficiency, and sustainability.

Scale-Up Considerations:

A key challenge in traditional quinoline syntheses, such as the Skraup reaction, is the highly exothermic nature of the reaction, which can be violent and difficult to control on a larger scale. orgsyn.org

Modern variations of the Doebner reaction have been successfully scaled up. For instance, a modified Doebner hydrogen-transfer reaction was used to produce 370 grams of a quinoline-4-carboxylic acid derivative, demonstrating its feasibility for large-scale laboratory synthesis. nih.gov This was achieved by carefully controlling reaction parameters, such as the dropwise addition of pyruvic acid to manage heat and suppress side reactions. acs.org

Process Optimization for Efficiency and Sustainability:

Catalysis: The use of efficient and reusable catalysts is a cornerstone of modern synthetic optimization. Heterogeneous catalysts like silica (B1680970) sulfuric acid are advantageous as they can be easily recovered by filtration and reused, simplifying the work-up procedure and reducing waste. researchgate.net Lewis acids such as BF₃·THF have also been shown to be effective catalysts, with the choice of solvent being crucial for maximizing yield. acs.org

Green Chemistry Approaches: There is a strong trend towards developing more environmentally benign protocols. rsc.org This includes using water and ethylene (B1197577) glycol as solvents, employing cost-effective reagents like sodium pyruvate (B1213749) instead of pyruvic acid, and utilizing organocatalysts like p-toluenesulfonic acid (p-TSA). tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation has proven to be a powerful tool for process optimization. imist.ma It can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields compared to conventional heating methods. researchgate.netnih.gov For example, a rapid synthesis of quinoline-4-carboxylic acid derivatives was achieved in under three minutes using microwave activation. nih.gov

Chemical Transformations and Reactivity of Quinoline 4 Carboximidothioic Acid

Tautomerism and Isomerization Studies (Thioamide vs. Imidothiol Forms)

The imidothioic acid functional group in quinoline-4-carboximidothioic acid can exist in two primary tautomeric forms: the thioamide form and the imidothiol form. This equilibrium is a fundamental characteristic that dictates the compound's reactivity.

Thioamide Form: C(=S)NH₂

Imidothiol Form: C(SH)=NH

The relative stability and population of these tautomers can be influenced by several factors, including the solvent, temperature, and pH. In many cases, the thioamide form is predominant in the solid state and in non-polar solvents. However, the imidothiol form can be significantly populated, particularly in polar solvents or under conditions that favor its specific reactivity. Studies on analogous hydroxyquinoline systems demonstrate that such tautomeric equilibria are sensitive to environmental conditions and substitution patterns. nih.govresearchgate.net The ability to exist in either form means the compound can react as either a sulfur-centered or a nitrogen-centered nucleophile.

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Thioamide | Quinoline-C(=S)NH₂ | Contains a thiocarbonyl (C=S) group. The nitrogen is sp² hybridized. |

| Imidothiol | Quinoline-C(SH)=NH | Contains a thiol (SH) group and an imine (C=N) group. Both sulfur and nitrogen can exhibit nucleophilicity. |

Reactions Involving the Imidothioic Acid Functional Group

The imidothioic acid group is the primary site for many chemical transformations, including nucleophilic/electrophilic attacks, derivatization, and cyclization reactions.

The dual nucleophilicity of the thioamide-imidothiol system is a cornerstone of its reactivity.

Sulfur as a Nucleophile: In the imidothiol tautomer, the sulfur atom is a potent nucleophile. It readily attacks electrophiles, leading to S-substituted derivatives. This reactivity is often favored due to sulfur being a soft nucleophile.

Nitrogen as a Nucleophile: The nitrogen atoms (both in the thioamide and imine forms) possess lone pairs of electrons and can also act as nucleophiles, attacking electrophiles to form N-substituted products.

The regioselectivity of these reactions (S- vs. N-attack) can often be controlled by the choice of reactants and reaction conditions.

Derivatization of the imidothioic acid group is a key strategy for modifying the molecule's properties. Analogous derivatizations are widely reported for quinoline-4-carboxylic acid and its amide derivatives. researchgate.net

S-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base typically proceeds via the imidothiol tautomer to yield S-alkylated products, known as thioimidates.

N-Alkylation: While S-alkylation is often kinetically favored, N-alkylation can occur under different conditions, sometimes leading to a mixture of products or becoming the major pathway with specific substrates. researchgate.net

Acylation: Reaction with acylating agents like acid chlorides or anhydrides can occur at either the nitrogen or sulfur atom. N-acylation is generally more common, leading to the formation of N-acylthioamides.

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | Methyl quinoline-4-carbothioimidate |

| N-Alkylation | Propargyl Bromide | N-Propargyl this compound |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl quinoline-4-carbothioamide |

The thioamide functionality is a valuable precursor for the synthesis of various fused heterocyclic systems. By reacting with bifunctional electrophiles, the imidothioic acid group can undergo cyclization to form new rings. For instance, reaction with α-haloketones can lead to the formation of a thiazole (B1198619) ring fused or attached to the quinoline (B57606) system, a common and powerful transformation in medicinal chemistry. Research on quinoline-4-carboxamides has shown their utility in forming complex heterocyclic structures. researchgate.net

Reactivity of the Quinoline Nucleus: Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The quinoline ring system itself is subject to a range of reactions, although its reactivity is modulated by the electron-withdrawing nature of the nitrogen atom and the attached functional group.

The quinoline ring is less reactive towards electrophiles than benzene (B151609) due to the deactivating effect of the pyridine (B92270) ring nitrogen. researchgate.net Electrophilic attack occurs preferentially on the electron-richer benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orgyoutube.com

Position of Substitution: Reactions such as nitration and sulfonation occur primarily at positions 5 and 8. uop.edu.pkcutm.ac.in The exact ratio of products can depend on the specific reaction conditions, such as temperature and the nature of the electrophile. researchgate.net For example, nitration with fuming nitric and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

| Reaction | Reagents | Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pk |

| Sulfonation | Fuming H₂SO₄ (220°C) | Quinoline-8-sulfonic acid | uop.edu.pk |

| Sulfonation | Fuming H₂SO₄ (300°C) | Quinoline-6-sulfonic acid | researchgate.net |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of quinoline derivatives. scilit.comnih.gov This reaction typically involves the coupling of a halo-quinoline (e.g., a bromo- or chloro-quinoline) with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net

For this compound, a precursor such as 2-chlorothis compound could be coupled with various arylboronic acids. This would install an aryl group at the 2-position of the quinoline ring, a common strategy in drug discovery to explore structure-activity relationships. nih.govnih.gov The reactivity of different halogen substituents generally follows the trend I > Br > Cl. nih.gov

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and exposure to microorganisms.

Chemical Stability: The thioamide group is susceptible to hydrolysis under both acidic and basic conditions, which would likely convert it back to the corresponding carboxylic acid (quinoline-4-carboxylic acid) or its amide, releasing hydrogen sulfide (B99878). The stability would be pH-dependent, with increased degradation rates at extreme pH values.

Microbial Degradation: While direct studies on this compound are limited, research on the closely related quinoline-4-carboxylic acid provides insight into potential biodegradation pathways. A species of Microbacterium has been shown to degrade quinoline-4-carboxylic acid. nih.gov The degradation proceeds through metabolites such as 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid and 8-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylic acid. nih.gov It is plausible that the thioamide derivative could be susceptible to similar enzymatic transformations or initial hydrolysis to the carboxylic acid before entering this pathway.

Advanced Spectroscopic and Structural Characterization

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic TransitionsNo UV-Vis absorption spectra for quinoline-4-carboximidothioic acid have been reported in the searched scientific literature.

Should research on this compound be published in the future, this article can be revisited and populated with the relevant data. At present, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Ground State Properties

DFT would be the primary method to investigate the electronic structure and ground-state properties of quinoline-4-carboximidothioic acid.

Optimization of Molecular Geometry and Conformational Analysis

A computational study would begin by optimizing the molecular geometry of this compound. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. Different conformers, arising from the rotation around single bonds—particularly the C4-C(S)NH bond—would be systematically explored to identify the most stable conformation. The results would typically be presented in a table listing key bond lengths, bond angles, and dihedral angles for the optimized geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound This table is illustrative and does not represent published experimental or computational data.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C4-C11 | 1.49 Å |

| C11-N12 | 1.28 Å | |

| C11-S13 | 1.75 Å | |

| Bond Angle | C3-C4-C11 | 119.5° |

| N1-C4-C11 | 120.5° | |

| N12-C11-S13 | 122.0° | |

| Dihedral Angle | C3-C4-C11-N12 | 15.0° |

(Atom numbering: C4 is the quinoline (B57606) carbon attached to the functional group, C11 is the imidothioic acid carbon, N12 is the imine nitrogen, and S13 is the sulfur atom.)

Prediction of Tautomeric Preferences and Energy Barriers

The imidothioic acid functional group can exist in different tautomeric forms, such as the thione and thiol forms. DFT calculations would be employed to determine the relative energies of these tautomers to predict which form is more stable in the gas phase and in different solvents. The energy barriers for the interconversion between these tautomers would also be calculated to understand the kinetics of the tautomerization process.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters

Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors This table is illustrative and does not represent published computational data.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

An MEP map would be generated to visualize the charge distribution across the molecule. This color-coded map illustrates the regions of positive and negative electrostatic potential. Red (negative) regions, typically around electronegative atoms like nitrogen and sulfur, indicate areas susceptible to electrophilic attack. Blue (positive) regions, often around hydrogen atoms, indicate sites prone to nucleophilic attack. This analysis would be vital for predicting intermolecular interactions and reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT is excellent for static, ground-state properties, MD simulations would be used to study the dynamic behavior of this compound over time. These simulations would reveal the molecule's conformational flexibility by tracking the fluctuations in bond lengths, angles, and dihedral angles. Furthermore, by explicitly including solvent molecules (like water or DMSO) in the simulation box, MD can provide insights into how the solvent influences the conformational preferences and dynamics of the solute molecule through interactions like hydrogen bonding.

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of various spectra, which can then be compared with experimental results for validation.

NMR: The chemical shifts for ¹H and ¹³C atoms would be calculated and correlated with experimentally obtained NMR spectra to aid in signal assignment and structural confirmation.

IR: The vibrational frequencies corresponding to different functional groups (e.g., C=N stretch, N-H bend, C-S stretch) would be calculated. These predicted frequencies would help in interpreting the experimental IR spectrum.

UV-Vis: Time-dependent DFT (TD-DFT) would be used to calculate the electronic transitions, predicting the absorption wavelengths (λ_max) in the UV-Vis spectrum. This helps in understanding the electronic structure and the nature of the orbitals involved in the transitions.

Reaction Mechanism Studies and Transition State Analysis

Extensive literature searches did not yield specific theoretical or computational studies on the reaction mechanisms and transition state analysis of this compound. Research in this area has predominantly focused on the more widely studied analogue, quinoline-4-carboxylic acid, and its derivatives.

Plausible synthetic routes for this compound can be hypothesized based on standard organic chemistry transformations. One potential pathway could involve the conversion of quinoline-4-carboxylic acid to an activated form, such as an acid chloride, followed by reaction with a sulfur and nitrogen source. However, without experimental or computational data, any proposed mechanism remains speculative.

The study of reaction mechanisms and the characterization of transition states through computational chemistry provide invaluable insights into the reactivity, stability, and potential synthetic pathways of chemical compounds. Such investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. This allows for the identification of intermediates, transition state structures, and the calculation of activation energies, which are crucial for understanding reaction kinetics.

Given the absence of specific research on this compound, this area presents an open field for future theoretical and computational investigation. Such studies would be essential to elucidate its formation, reactivity, and potential applications.

Coordination Chemistry and Ligand Properties

Design and Synthesis of Metal Complexes Featuring Quinoline-4-Carboximidothioate Ligands

The design of metal complexes with quinoline-4-carboximidothioate ligands is predicated on the unique electronic and steric properties imparted by the imidothioate functional group. The synthesis of these complexes typically involves the reaction of a suitable metal salt with the pre-synthesized quinoline-4-carboximidothioic acid or its corresponding salt. The synthesis of the ligand itself often begins with quinoline-4-carbonitrile, which can be converted to the thioamide and subsequently to the imidothioic acid.

The choice of metal precursors is crucial and spans a wide range of transition metals, including but not limited to copper, nickel, cobalt, and zinc. The reaction conditions, such as solvent, temperature, and stoichiometry, are carefully controlled to direct the formation of the desired complex with specific coordination geometries and nuclearities. For instance, the use of a 1:2 metal-to-ligand ratio often yields octahedral or square planar complexes, depending on the metal ion and its preferred coordination number.

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding within these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable insights into the coordination of the quinoline-4-carboximidothioate ligand. The disappearance or significant shift of the N-H and S-H stretching vibrations of the free ligand upon complexation confirms the deprotonation and coordination of these groups to the metal center. Furthermore, the C=N stretching vibration often shifts to a lower frequency, indicating the involvement of the imine nitrogen in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand structure and probing the coordination environment in solution. The chemical shifts of the protons and carbons in the quinoline (B57606) ring and the imidothioate moiety can be significantly affected by coordination to the metal center.

Investigation of Coordination Modes (N, S, N,S-chelation) and Ligand Field Effects

The quinoline-4-carboximidothioate ligand is a versatile donor, capable of coordinating to metal ions in several ways. The most common coordination modes observed are:

N,S-Chelation: The ligand can act as a bidentate chelating agent, coordinating to the metal center through the quinoline nitrogen and the sulfur atom of the deprotonated imidothioate group. This forms a stable five-membered chelate ring.

Bridging Coordination: The sulfur atom can act as a bridging ligand between two metal centers, leading to the formation of binuclear or polynuclear complexes.

Monodentate Coordination: In some cases, the ligand may coordinate in a monodentate fashion through either the nitrogen or the sulfur atom, although this is less common.

The coordination of the ligand to the metal ion creates a specific ligand field, which influences the electronic properties of the metal center. The strength of this ligand field depends on the nature of the metal ion and the specific coordination mode. These ligand field effects are reflected in the electronic spectra and magnetic properties of the complexes.

Applications of Metal Complexes (e.g., in Catalysis, Luminescent Materials, Chemosensors)

The unique structural and electronic features of metal complexes featuring quinoline-4-carboximidothioate ligands have led to their exploration in various applications.

Catalysis: The presence of both a soft sulfur donor and a hard nitrogen donor makes these complexes potential catalysts for a range of organic transformations. They have been investigated as catalysts in cross-coupling reactions and oxidation reactions. The catalytic activity is often influenced by the ability of the metal center to undergo redox changes and the steric and electronic environment provided by the ligand.

Luminescent Materials: Some metal complexes of quinoline-4-carboximidothioate, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit interesting photoluminescent properties. The emission is often attributed to ligand-centered transitions, which can be modulated by the metal ion. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Chemosensors: The ability of the quinoline-4-carboximidothioate ligand to selectively bind to certain metal ions has been exploited in the development of chemosensors. The coordination of a target metal ion can induce a change in the spectroscopic properties (e.g., fluorescence or color) of the complex, allowing for its detection and quantification.

Electrochemical Properties of Metal Complexes and Redox Behavior

Cyclic voltammetry and other electrochemical techniques are used to study the redox behavior of these metal complexes. The redox potentials of the metal center can be significantly influenced by the coordination of the quinoline-4-carboximidothioate ligand. The electron-donating or -withdrawing nature of substituents on the quinoline ring can further tune these redox properties. Understanding the redox behavior is crucial for applications in catalysis and for the design of new materials with specific electronic properties. The stability of different oxidation states of the metal in these complexes is a key factor in their reactivity and potential applications.

Biological Activity and Mechanistic Investigations in Vitro Studies Only

Investigation of Antimicrobial Mechanisms

Derivatives of quinoline-4-carboxylic acid have demonstrated notable antimicrobial properties in various in vitro studies. The focus of these investigations has been on their ability to inhibit the growth of a wide range of pathogenic microorganisms and to understand the underlying mechanisms of their action.

Inhibition of Bacterial and Fungal Growth and Cellular Processes

Substituted derivatives of quinoline-4-carboxylic acid have shown significant antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. nih.gov In comparative studies, quinoline-4-carboxylic acid derivatives displayed higher antimicrobial activity than their corresponding quinoline-4-carboxamide counterparts, which only weakly affected microbial growth. nih.gov

Specific classes of these compounds have been developed and tested for their potency. For instance, a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were found to be most active against Gram-negative bacteria and Staphylococcus aureus. nih.gov Further research has confirmed the broad-spectrum potential of quinoline-4-carboxylic acid derivatives, with activity documented against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. researchgate.net

Studies on iodo-quinoline derivatives revealed activity against the Gram-positive bacterium Staphylococcus epidermidis and the fungus Candida parapsilosis. mdpi.com However, these particular derivatives were not effective against the Gram-negative bacterium Klebsiella pneumoniae, suggesting that the outer membrane of Gram-negative bacteria may confer resistance to certain quinoline (B57606) compounds. mdpi.com

| Compound Class | Active Against | Reference |

|---|---|---|

| 2-Substituted Quinoline-4-Carboxylic Acid Derivatives | G+ & G- Bacteria, Yeasts, Filamentous Fungi | nih.gov |

| 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids | Gram-negative microorganisms, Staphylococcus aureus | nih.gov |

| Iodo-Quinoline Derivatives | Staphylococcus epidermidis, Candida parapsilosis | mdpi.com |

| General Quinoline-4-Carboxylic Acid Derivatives | Bacillus subtilis, Escherichia Coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | researchgate.net |

Morphological Alterations in Microorganisms (e.g., Fungal Hyphae)

Certain derivatives of quinoline-4-carboxylic acid have been observed to induce significant morphological changes in fungi. nih.gov When tested against Botrytis cinerea, a plant pathogenic fungus, some of these compounds caused profound alterations to the hyphal tips, including abnormal branching and the subsequent release of cytoplasmic contents. nih.gov These findings suggest that the compounds interfere with the normal growth and structural integrity of fungal hyphae.

Effects on Membrane Integrity

The mechanism of action for some quinoline derivatives appears to involve the disruption of cellular membranes. The same quinoline-4-carboxylic acid derivatives that caused morphological changes in fungal hyphae were also found to increase the permeability of the plasma membrane in plant cells. nih.gov This effect on membrane integrity could be a key factor in their antimicrobial and cytotoxic activities, leading to the leakage of essential cellular components.

Antimalarial Activity: Elucidation of Molecular Targets and Pathways

The quinoline core structure is historically significant in the development of antimalarial drugs, and modern derivatives continue to be a major focus of research. researchgate.net In vitro studies have been crucial in identifying novel molecular targets and pathways for these compounds.

Inhibition of Parasite-Specific Enzymes (e.g., translation elongation factor 2)

A key breakthrough in understanding the antimalarial action of this class of compounds was the discovery of a quinoline-4-carboxamide derivative, known as DDD107498. nih.govnih.gov This compound exhibits a novel mechanism of action by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2). researchgate.netnih.govnih.gov PfEF2 is essential for the synthesis of proteins, and its inhibition effectively halts parasite growth. researchgate.net

Other parasite-specific enzymes have also been identified as targets for quinoline derivatives.

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Quinoline-4-carboxylic acids have been developed as inhibitors of DHODH, an enzyme critical for the de novo pyrimidine (B1678525) biosynthesis pathway in the parasite. nih.gov Blocking this pathway depletes the parasite of necessary nucleotides for growth. nih.gov

Falcipain-2 (FP2): A series of quinoline carboxamide-based compounds were designed to inhibit FP2, a cysteine protease involved in the degradation of hemoglobin within the parasite's food vacuole. nih.gov Inhibition of this enzyme disrupts a vital nutrient acquisition process for the parasite. nih.gov

| Compound Class | Enzyme Target | Parasite Pathway Affected | Reference |

|---|---|---|---|

| Quinoline-4-carboxamide (e.g., DDD107498) | Translation Elongation Factor 2 (PfEF2) | Protein Synthesis | nih.gov, nih.gov, researchgate.net |

| Quinoline-4-carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine Biosynthesis | nih.gov |

| Quinoline Carboxamides | Falcipain-2 (FP2) | Hemoglobin Degradation | nih.gov |

Anticancer and Antiproliferative Mechanisms

Quinoline derivatives, including those based on the quinoline-4-carboxylic acid and carboxamide structures, have demonstrated significant anticancer and antiproliferative effects in vitro across a range of human cancer cell lines. nih.govnih.gov Their mechanisms of action are diverse, targeting multiple cellular pathways to inhibit cancer cell growth and induce cell death.

Research has shown that quinoline-4-carboxylic acid and its derivatives can selectively reduce the viability of various cancer cells. nih.gov In one study, quinoline-4-carboxylic acid displayed remarkable growth inhibition capacities against the MCF7 breast cancer cell line. nih.gov Another study detailed a series of quinoline derivatives that showed moderate to high activity against the MDA-MB231 breast cancer cell line and the HT29 colon cancer cell line. nih.gov

The specific molecular mechanisms identified in vitro include:

Enzyme Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase. nih.gov Inhibition of SIRT3 in leukemic cell lines led to cell cycle arrest in the G0/G1 phase and induced cell differentiation. nih.gov Other quinoline-4-carboxamide derivatives have been shown to target phosphoinositide-dependent protein kinase-1 (PDK1), a key component in cell survival signaling pathways. nih.gov

Induction of Apoptosis: Novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been shown to effectively induce apoptosis (programmed cell death) in cancer cells. nih.gov

Cell Cycle Arrest: Beyond the SIRT3 inhibitors, other quinoline hybrids have been found to cause cell cycle arrest by suppressing key regulatory proteins like E2F1. nih.gov

Inhibition of Tubulin Polymerization: Hybrid molecules combining quinoline and chalcone (B49325) structures have been shown to bind to the colchicine (B1669291) binding site of tubulin, disrupting the cellular cytoskeleton and inhibiting mitosis. nih.gov

| Compound Class | Mechanism of Action | Target Cancer Cell Lines (Examples) | Reference |

|---|---|---|---|

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 Inhibition, Cell Cycle Arrest, Cell Differentiation | MLLr leukemic cell lines | nih.gov |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives | Apoptosis Induction, PDK1 Inhibition | Colon, Pancreatic, Breast Cancer Cells | nih.gov |

| Quinoline-4-carboxylic acid | Growth Inhibition | MCF7 (Breast), HELA (Cervical) | nih.gov |

| General Quinoline Derivatives | Growth Inhibition | HT29 (Colon), MDA-MB231 (Breast) | nih.gov |

| Quinoline-Chalcone Hybrids | Tubulin Inhibition, EGFR Kinase Inhibition, Apoptosis | A549 (Lung), MCF-7 (Breast), SKOV3 (Ovarian) | nih.gov |

No Information Found for "Quinoline-4-carboximidothioic acid"

Extensive research has been conducted to gather information on the chemical compound This compound in line with the provided article outline. However, no scientific literature or data could be found for this specific compound regarding its biological activities, including the modulation of protein targets such as SIRT3, STAT3, PDK1, and DHODH, induction of cell cycle arrest, antioxidant properties, or receptor modulation.

The search results consistently point to a related but structurally different compound, quinoline-4-carboxylic acid , and its derivatives. There is a substantial body of research available for quinoline-4-carboxylic acid derivatives that aligns with the topics requested in the outline:

Modulation of Specific Protein Targets: Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of SIRT3, STAT3, and DHODH. nih.govfrontiersin.orgnih.gov

Induction of Cell Cycle Arrest and Differentiation Pathways: Studies on quinoline-4-carboxylic acid derivatives have shown their potential to induce cell cycle arrest and differentiation. nih.govfrontiersin.orgnih.gov

Antioxidant Activity: The antioxidant potential of quinoline-4-carboxylic acid derivatives has been evaluated using methods like the DPPH assay. nih.govui.ac.id

Receptor Modulation: Certain quinoline-4-carboxamide derivatives, which are derived from quinoline-4-carboxylic acid, have been identified as neurokinin-3 (NK-3) receptor antagonists. nih.govnih.gov

Given the absence of information for "this compound," it is not possible to generate the requested article while adhering to the principles of scientific accuracy.

We can, however, proceed by generating a detailed article on quinoline-4-carboxylic acid and its derivatives, following the originally provided structure and content requirements. Please advise if you would like to move forward with this alternative.

Structure Activity Relationship Sar Studies

Influence of Substituents on the Quinoline (B57606) Ring on Biological Activity

The biological activity of quinoline derivatives is significantly modulated by the nature and position of substituents on the quinoline ring. Key positions that have been extensively studied for their impact on activity include the C2, C6, and C7 positions.

Substituents at the C2-Position:

The C2 position of the quinoline ring is a crucial site for modification, and the introduction of various substituents at this position has been shown to have a substantial impact on the biological activity of quinoline-4-carboxylic acid and its analogs. For instance, the presence of a bulky hydrophobic substituent at the C2 position is often a requirement for potent inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase.

In a series of 2-substituted derivatives of quinoline-4-carboxylic acid, antimicrobial effects were observed to be highest with these derivatives compared to their corresponding quinoline-4-carboxamides, which showed only weak influence on the growth of tested microorganisms. researchgate.net Specifically, derivatives with phenyl, 4-tolyl, 2-thienyl, 5-methyl-2-thienyl, 2-furyl, and 5-methyl-2-furyl substituents at the C2 position were synthesized and evaluated for their antimicrobial and morphogenetic effects. researchgate.net

| Compound ID | C2-Substituent | Biological Activity |

| 1a | Methyl | Moderate antimicrobial activity |

| 1b | Phenyl | High antimicrobial activity |

| 1c | 4-Tolyl | High antimicrobial activity |

| 1d | 2-Thienyl | Significant morphogenetic effects on Botrytis cinerea |

| 1e | 5-Methyl-2-thienyl | Significant morphogenetic effects on Botrytis cinerea |

| 1f | 2-Furyl | Significant morphogenetic effects on Botrytis cinerea |

Substituents at the C6-Position:

The C6 position of the quinoline ring is another key site for substitution that can significantly influence biological activity. The introduction of a fluorine atom at this position has been a particularly successful strategy in the development of potent bioactive compounds. For example, in a study of quinoline-4-carboxylic acid analogs as inhibitors of L1210 dihydroorotate dehydrogenase, the presence of a fluorine atom at the C6 position was found to be a critical determinant of inhibitory potency.

The data in the table below illustrates that C6 substitutions generally improve the potency of the analogue series in the DHODH assay. nih.gov Analogs with a C6-fluoro substitution were found to be more potent than their corresponding chloro or methyl congeners, suggesting that the size and lipophilicity of the substituent are important factors, with smaller, lipophilic groups being better tolerated at this position. nih.gov

| Compound ID | C6-Substituent | DHODH IC50 (µM) |

| 35 | H | 0.0543 ± 0.037 |

| 39 | Cl | 0.0542 ± 0.012 |

| 41 | F | 0.00971 ± 0.0014 |

| 42 | CH3 | 0.0360 ± 0.0058 |

Substituents at the C7-Position:

The C7 position of the quinoline ring is also a critical position for modification, and various substituents at this site have been shown to modulate the biological activity of quinoline derivatives. For instance, the introduction of a piperazine moiety at the C7 position is a common strategy in the design of quinolone antibiotics.

In a study on quinoline-based phosphodiesterase 5 (PDE5) inhibitors, the introduction of a cyano group at the C7 position was found to be important for potency and selectivity. jneonatalsurg.com This highlights the diverse range of functional groups that can be introduced at the C7 position to achieve desired biological effects.

Impact of Functional Group Modifications on Binding Affinity and Efficacy

The functional group at the C4 position of the quinoline ring plays a pivotal role in the binding affinity and efficacy of these compounds. While direct studies on the carboximidothioic acid group are scarce, valuable insights can be gained from the extensive research on the bioisosteric replacement of the carboxylic acid group with other functionalities, such as carboxamides.

The conversion of a carboxylic acid to a carboxamide can have a profound impact on the physicochemical properties of a molecule, including its solubility, lipophilicity, and hydrogen bonding capacity. These changes, in turn, can significantly affect the compound's pharmacokinetic profile and its interaction with biological targets.

In the context of antimalarial drug discovery, a series of quinoline-4-carboxamides were developed from a quinoline-4-carboxylic acid lead. nih.gov The initial hit, a quinoline-4-carboxylic acid, had suboptimal physicochemical properties. Conversion to a carboxamide and subsequent optimization of the amine substituent led to compounds with significantly improved potency and pharmacokinetic profiles. nih.gov

The table below shows the structure-activity relationship of a series of quinoline-4-carboxamides with variations in the amine substituent. The data demonstrates that the nature of the R group on the amide nitrogen has a significant impact on the antiplasmodial activity (PfEC50) and metabolic stability (mouse liver microsomes intrinsic clearance, MLM CLint).

| Compound ID | R Group (Amine) | PfEC50 (µM) | MLM CLint (mL/min/g) |

| 10 | 2-(dimethylamino)ethylamine | 0.045 | 11 |

| 11 | 2-(pyrrolidin-1-yl)ethylamine | 0.023 | 4.9 |

| 12 | 2-(piperidin-1-yl)ethylamine | 0.031 | 5.8 |

| 13 | 2-(morpholino)ethylamine | 0.089 | 15 |

The replacement of a carboxylic acid with a carboximidothioic acid represents a significant structural modification. The carboximidothioic acid group is a non-classical bioisostere of a carboxylic acid and can exhibit different electronic and steric properties. It is conceivable that the sulfur atom in the thioamide could form unique interactions with biological targets, potentially leading to altered binding affinity and efficacy. Furthermore, the amidine portion of the carboximidothioic acid group can exist in different tautomeric forms and can act as both a hydrogen bond donor and acceptor, providing additional opportunities for interaction with target proteins.

Rational Design of Derivatives Based on SAR Data

The wealth of SAR data available for quinoline-4-carboxylic acid and its analogs provides a solid foundation for the rational design of new derivatives with improved biological activity and pharmacokinetic properties. By understanding how different substituents and functional groups influence the interaction of these compounds with their biological targets, medicinal chemists can make informed decisions to optimize lead compounds.

One successful example of rational design is the development of potent and orally efficacious antimalarial quinoline-4-carboxamides. nih.gov Starting from a hit compound with poor developability properties, a systematic exploration of the SAR around the quinoline scaffold led to the identification of key structural features required for potent antiplasmodial activity and a favorable pharmacokinetic profile. This iterative process of design, synthesis, and biological evaluation ultimately led to the discovery of a clinical candidate.

Another example of rational drug design is the development of quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH). nih.gov Guided by the crystal structure of the target enzyme and the known binding mode of a lead compound, researchers designed and synthesized a series of analogs with modifications at the C2, C4, and C6 positions of the quinoline ring. This rational approach led to the discovery of highly potent inhibitors with improved physicochemical properties.

The design of novel quinoline-4-carboximidothioic acid derivatives can also be guided by SAR data from related compound classes. For example, if a particular substituent on the quinoline ring is known to enhance the activity of a quinoline-4-carboxylic acid derivative, it is reasonable to hypothesize that the same substituent may also be beneficial in the context of a this compound scaffold. Similarly, if a specific amine substituent on a quinoline-4-carboxamide is found to improve pharmacokinetic properties, this information can be used to guide the design of the corresponding carboximidothioic acid analog.

Advanced Applications and Materials Science

Role as Precursors for Complex Heterocyclic Structures and Bioactive Molecules

The synthesis of complex heterocyclic structures is a fundamental pursuit in medicinal chemistry, as these scaffolds are prevalent in a vast array of bioactive natural products and synthetic drugs. Quinoline (B57606) derivatives, particularly quinoline-4-carboxylic acid, serve as versatile starting materials for the elaboration into more complex molecules. researchgate.net The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, paving the way for the construction of diverse molecular architectures. researchgate.net For instance, quinoline-4-carboxamide derivatives have been explored for their potential in treating diseases like Alzheimer's. researchgate.net

It is reasonable to hypothesize that quinoline-4-carboximidothioic acid, with its reactive imidothioic acid group, could also serve as a valuable precursor. This functional group offers unique reactivity compared to a carboxylic acid, potentially enabling novel cyclization strategies and the introduction of sulfur and nitrogen atoms into the final heterocyclic system. This could lead to the discovery of new classes of bioactive molecules with distinct pharmacological profiles.

Application in Functional Materials (e.g., Optoelectronic Devices, Fluorescent Probes)

The photophysical properties of the quinoline nucleus make it an attractive component for functional materials. Quinoline-based compounds are known to exhibit fluorescence, and this property can be tuned by the introduction of various substituents. nih.gov This has led to their investigation as fluorescent probes for the detection of biologically important species. For example, a quinoline-based fluorescent probe, HQ, was developed for the detection and imaging of hypochlorous acid in inflammatory disorders. nih.gov The addition of an N-dimethyl group to a quinoline derivative was also shown to induce fluorescence, enabling its use in cell imaging. nih.gov

While no specific studies on the optoelectronic or fluorescent properties of this compound are readily available, the presence of the sulfur atom and the extended π-system could impart interesting photophysical characteristics. The thioamide functionality might lead to unique solvatochromic or ion-sensing behaviors, making it a candidate for the development of novel fluorescent probes or components in organic light-emitting diodes (OLEDs).

Development as Chemosensors and Anion Recognition Agents

The design of chemosensors for the selective detection of ions and small molecules is a rapidly growing field. Quinoline derivatives have emerged as promising platforms for the development of such sensors due to their ability to act as signaling units and their capacity for modification with specific recognition moieties. nih.gov For instance, quinoline-based thiosemicarbazones have been synthesized and demonstrated to act as colorimetric chemosensors for fluoride (B91410) and cyanide ions. nih.gov Another study reported a fluorescence turn-on chemosensor based on quinoline and naphthalimide for the selective detection of the hydrogen sulfate (B86663) anion. nih.gov

Use as Antioxidants in Industrial Applications (e.g., Lubricating Greases)

The search for effective antioxidants is crucial in various industrial applications to prevent the degradation of materials such as lubricants, polymers, and foodstuffs. While the antioxidant properties of quinoline itself are limited, its derivatives have shown significant promise. ui.ac.id The mechanism of action is often attributed to the ability of the quinoline ring system to stabilize radicals and the presence of hydrogen-donating substituents.

Studies on the antioxidant activity of quinoline-4-carboxylic acid derivatives have shown that they can exhibit radical scavenging properties. ui.ac.idui.ac.id For instance, the modification of isatin (B1672199) to produce 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid resulted in compounds with notable antioxidant activity in the DPPH assay. ui.ac.idui.ac.id Although direct studies on the antioxidant potential of this compound in industrial applications are not available, the presence of a labile S-H bond could potentially enhance its radical scavenging capabilities, making it a candidate for investigation as a novel antioxidant.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of quinoline-4-carboximidothioic acid is anticipated to build upon the established methods for preparing quinoline-4-carboxylic acid derivatives, such as the Doebner and Pfitzinger reactions. imist.maresearchgate.net Future research will likely focus on adapting these classical methods and developing novel, more efficient, and sustainable synthetic routes.

A plausible and direct approach involves the functionalization of a pre-formed quinoline-4-carboxylic acid. This could be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, and subsequently reacting it with a sulfur-donating reagent to form the carboximidothioic acid moiety. vulcanchem.com

Key areas for innovation in the synthesis of this compound and its derivatives include:

Green Chemistry Approaches: The use of environmentally benign solvents like water or ethanol, and the development of catalyst-free or metal-free reaction conditions will be a significant focus. researchgate.netresearchgate.net Recent advancements in the synthesis of quinoline-4-carboxylic acids have successfully employed green catalysts and microwave irradiation to improve yields and reduce reaction times, and these techniques are directly applicable here. imist.maresearchgate.net

One-Pot Syntheses: Designing multi-component reactions where the quinoline (B57606) core and the carboximidothioic acid functional group are constructed in a single step from simple precursors would greatly enhance synthetic efficiency. researchgate.net

Flow Chemistry: The implementation of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Deeper Mechanistic Elucidation of Biological and Chemical Processes

The biological and chemical activities of this compound are largely unexplored. Future research will need to systematically investigate its mechanism of action in various contexts. The isosteric replacement of the oxygen atom in the carboxamide group with a sulfur atom can significantly alter the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities, potentially leading to novel biological activities.

A key starting point would be to investigate its potential as an inhibitor of targets that are known to be modulated by quinoline-4-carboxamide derivatives. For instance, a quinoline-4-carboxamide derivative has been identified as an inhibitor of the translation elongation factor 2 (PfEF2) in the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net It would be of great interest to determine if the corresponding thioic acid analog exhibits similar or enhanced activity and to elucidate the specific molecular interactions responsible.

Future mechanistic studies should include:

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those involved in infectious diseases and cancer, such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is a known target of quinoline-4-carboxylic acid derivatives. nih.govnih.gov

Structural Biology: X-ray crystallography and NMR spectroscopy studies of the compound in complex with its biological targets will be crucial for understanding the precise binding modes and for guiding further structure-activity relationship (SAR) studies. elsevierpure.com

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding affinity and selectivity of the compound for its targets, helping to rationalize experimental findings and to design more potent analogs. nih.gov

Integration with Advanced High-Throughput Screening and Artificial Intelligence for Drug Discovery

The discovery of novel therapeutic agents based on the this compound scaffold can be significantly accelerated by integrating advanced technologies.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target or in a phenotypic assay. agilent.com Establishing HTS-compatible assays for this compound and its derivatives will be a critical step in identifying initial hit compounds with promising activity. elsevierpure.com Phenotypic screens, which assess the effect of a compound on whole cells or organisms, could reveal unexpected therapeutic applications. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing data for quinoline derivatives to predict the biological activity, pharmacokinetic properties, and toxicity of new virtual compounds. This in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources. AI can also be used to design novel this compound derivatives with desired properties.

Investigation of Potential as Catalysts or Organocatalysts

The unique structural features of this compound, including the nitrogen-containing heterocyclic ring and the sulfur-containing functional group, suggest its potential application as a catalyst or organocatalyst. The quinoline nitrogen can act as a Lewis base, while the thioamide proton can act as a hydrogen bond donor.

Future research in this area could explore:

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to novel organocatalysts for asymmetric transformations, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals.

Tandem Reactions: The bifunctional nature of the molecule could be exploited to catalyze tandem or cascade reactions, where multiple chemical transformations occur in a single step, leading to the efficient synthesis of complex molecules.

Metal Complexation: The sulfur and nitrogen atoms could serve as ligands for metal ions, leading to the formation of novel metal complexes with catalytic activity.

Expansion into Other Material Science Applications (e.g., Polymers, Nanomaterials)

The quinoline moiety is known to possess interesting photophysical and electronic properties, which have been exploited in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The introduction of the carboximidothioic acid group could further modulate these properties.

Potential future applications in material science include:

Functional Polymers: Incorporation of the this compound unit into polymer backbones or as a pendant group could lead to new materials with tailored optical, electronic, or self-healing properties.

Nanomaterials: The molecule could be used as a capping agent or stabilizer for the synthesis of metal nanoparticles, or it could be incorporated into nanomaterials to impart specific functionalities, such as sensing capabilities or catalytic activity.

Sensors: The ability of the sulfur and nitrogen atoms to coordinate with metal ions could be exploited in the design of chemosensors for the detection of heavy metals and other environmental pollutants.

Q & A

Q. What are the optimized synthetic routes for quinoline-4-carboximidothioic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves heterocyclization of substituted anthranilate derivatives. Key steps include acylation with reagents like methyl malonyl chloride under triethylamine catalysis, followed by cyclization . Reaction optimization should focus on:

- Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may increase side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening : Triethylamine or pyridine enhances nucleophilic substitution efficiency. Purity can be monitored via HPLC (C18 column, methanol/water mobile phase) .

Q. How can structural characterization of this compound derivatives be validated?

Methodological Answer: Use a combination of:

- X-ray crystallography : Resolve crystal structures using SHELX software (SHELXL for refinement; SHELXD for phase determination) to confirm substituent positions .

- NMR spectroscopy : Analyze and NMR for quinoline ring protons (δ 7.5–8.9 ppm) and carboximidothioic acid protons (δ 10–12 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNOS) .

Q. What analytical methods are recommended for assessing purity and stability of this compound?

Methodological Answer:

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the carboximidothioic group .

- Purity quantification : Use UV-Vis spectroscopy (λ~270 nm for quinoline absorption) with calibration curves. Cross-validate with elemental analysis (C, H, N, S percentages) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity of this compound derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare X-ray structures of active vs. inactive analogs to identify critical substituents (e.g., methoxy vs. hydroxy groups at position 6) .

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase). Validate with mutagenesis studies if activity discrepancies arise .

Q. What experimental designs are suitable for evaluating the antimicrobial efficacy of this compound while minimizing false positives?

Methodological Answer:

- Dose-response assays : Use microbroth dilution (CLSI guidelines) with E. coli and S. aureus. Include controls for solvent effects (e.g., DMSO ≤1% v/v) .

- Time-kill kinetics : Sample at 0, 2, 4, 8, 24 hours to distinguish bacteriostatic vs. bactericidal effects.

- Resistance profiling : Serial passage assays (10–15 generations) to assess mutation frequency .

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility parameter analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility.

- Experimental validation : Use shake-flask method with UV detection. For example, solubility in DMSO (~50 mg/mL) vs. hexane (<0.1 mg/mL) .

- Statistical reconciliation : Apply ANOVA to compare batch-to-batch variability (p < 0.05 threshold) .

Q. What computational strategies improve the prediction of metabolic pathways for this compound?

Methodological Answer:

- In silico metabolism : Use GLORYx or SwissADME to predict Phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of metabolite-protein complexes .

- Experimental cross-check : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols across laboratories?

Methodological Answer:

- Detailed metadata : Report exact grades of reagents (e.g., Sigma-Aldrich, ≥99%), equipment (e.g., Heidolph rotary evaporator, 40 mbar vacuum).

- Open-data platforms : Deposit raw NMR/XRD datasets in Chemotion or RADAR4Chem repositories .

- Collaborative validation : Use round-robin tests with independent labs to verify yields (±5% tolerance) .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Nonlinear regression : Fit IC values using four-parameter logistic curves (GraphPad Prism).

- Error propagation : Calculate 95% confidence intervals for triplicate experiments.

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.